molecular formula C13H19F2N5 B11729617 1-(butan-2-yl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

1-(butan-2-yl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

Cat. No.: B11729617
M. Wt: 283.32 g/mol
InChI Key: SNEYHTOKRKDUEP-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of 1-(butan-2-yl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 1-(2,2-difluoroethyl)-1H-pyrazole and butan-2-amine.

    Reaction Conditions: The intermediates are then subjected to a series of reactions, including alkylation, condensation, and amination, under controlled conditions. Common reagents used in these reactions include alkyl halides, bases, and solvents like dichloromethane or ethanol.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, such as temperature control, pressure regulation, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(butan-2-yl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like acetonitrile or tetrahydrofuran. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve desired products.

Scientific Research Applications

1-(butan-2-yl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biological research to investigate its effects on cellular processes and pathways.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

    Materials Science:

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

1-(butan-2-yl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine can be compared with other similar compounds:

    Similar Compounds: Examples include other pyrazole derivatives like 1-(butan-2-yl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazol-4-amine and 1-(butan-2-yl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine.

    Uniqueness: The unique structural features of this compound, such as the presence of the difluoroethyl group and the specific substitution pattern on the pyrazole ring, contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

1-butan-2-yl-N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]pyrazol-3-amine

InChI

InChI=1S/C13H19F2N5/c1-3-10(2)20-5-4-13(18-20)16-6-11-7-17-19(8-11)9-12(14)15/h4-5,7-8,10,12H,3,6,9H2,1-2H3,(H,16,18)

InChI Key

SNEYHTOKRKDUEP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC(=N1)NCC2=CN(N=C2)CC(F)F

Origin of Product

United States

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